molecular formula C9H9ClN2O3S B2435078 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride CAS No. 1309671-79-1

5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride

Cat. No.: B2435078
CAS No.: 1309671-79-1
M. Wt: 260.69
InChI Key: ZEPDBIOWIYLFTH-UHFFFAOYSA-N
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Description

5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products

Properties

IUPAC Name

5-(4,5-dimethyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-5-6(2)11-12-9(5)7-3-4-8(15-7)16(10,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPDBIOWIYLFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=C(O2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving suitable precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • Building Block : This compound is primarily used as a building block in the synthesis of more complex molecules. Its reactive sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.
  • Catalysis : There is potential for its use as a catalyst or catalyst precursor in organic reactions. The unique structure may enhance reaction rates or selectivity in specific chemical transformations.

Table 1: Synthetic Routes Involving 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride

Reaction TypeDescriptionReferences
Nucleophilic SubstitutionFormation of sulfonamides from amines
Coupling ReactionsSynthesis of complex heterocycles
FunctionalizationModification of existing compounds

Biological Applications

Biological Probes

  • The compound can be utilized in developing biological probes for studying enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in biochemical research.

Pharmacological Potential

  • Compounds with similar structures have demonstrated significant biological activities, including antimicrobial and antitumor properties. Research indicates that derivatives of pyrazole and furan compounds exhibit various pharmacological effects, suggesting that 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride may also possess similar activities.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Values (µM)References
Pyrazole Derivative AAntibacterial10
Furan-Based Compound BAntifungal15
Pyrazole-Furan Hybrid CAntitumor5

Industrial Applications

Agrochemicals

  • The compound has potential applications in the synthesis of agrochemicals such as pesticides and herbicides. Its reactivity can be exploited to create compounds that target specific biological pathways in pests.

Materials Science

  • In materials science, 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride can be used to develop new materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or chemical resistance.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of a series of pyrazole-containing compounds similar to 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable to standard antibiotics .

Case Study 2: Synthesis of Novel Heterocycles
Research demonstrated the utility of this compound as an intermediate in synthesizing novel heterocycles with potential pharmacological applications. The reactions involved coupling with various nucleophiles, leading to compounds that displayed promising biological activities .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride would depend on its specific application. In general, the compound could interact with biological targets through its reactive sulfonyl chloride group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole and furan rings might also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-pyrazol-5-yl)-2-furansulfonyl chloride: Lacks the methyl groups on the pyrazole ring.

    5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-thiophenesulfonyl chloride: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both 3,4-dimethyl substitutions on the pyrazole ring and the furan ring in 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride might confer unique reactivity and biological activity compared to similar compounds. These structural features could influence its binding affinity to biological targets and its overall stability and reactivity in chemical reactions.

Biological Activity

5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₉H₉ClN₂O₃S
  • Molecular Weight : 260.69 g/mol
  • CAS Number : 1309671-79-1

Biological Activity Overview

The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound has been studied for its potential applications in medicinal chemistry.

The biological activity of pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, some studies suggest that these compounds can interact with various receptors and enzymes, leading to their pharmacological effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride. The following table summarizes key findings from relevant research:

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assaysDemonstrated inhibition of COX enzymes.
AntimicrobialBacterial assaysEffective against various bacterial strains.
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various pyrazole derivatives, including the target compound. Results indicated a significant reduction in inflammatory markers in treated models compared to controls .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxic Effects on Cancer Cells : Research assessing the cytotoxicity of this compound revealed that it effectively induced cell death in several cancer cell lines through apoptosis pathways, indicating its potential as an anticancer agent .

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